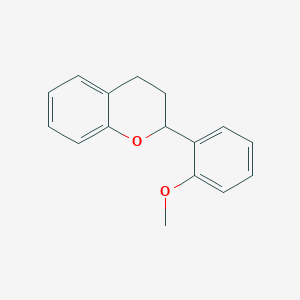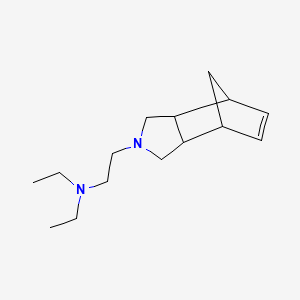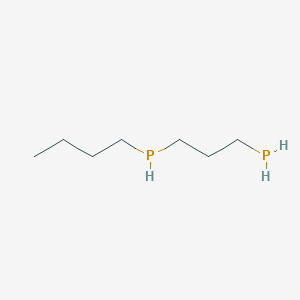
Butyl(3-phosphanylpropyl)phosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl(3-phosphanylpropyl)phosphane is an organophosphorus compound characterized by the presence of two phosphine groups attached to a butyl and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl(3-phosphanylpropyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing tertiary phosphines.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Butyl(3-phosphanylpropyl)phosphane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the phosphine groups, which can act as nucleophiles or ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions often use halogenated compounds as substrates, with the phosphine groups replacing the halogen atoms.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield phosphine oxides, while substitution reactions can produce a variety of organophosphorus derivatives.
Aplicaciones Científicas De Investigación
Butyl(3-phosphanylpropyl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound’s ability to form stable complexes with metals makes it useful in bioinorganic chemistry studies.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism by which butyl(3-phosphanylpropyl)phosphane exerts its effects involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can participate in catalytic cycles, facilitating a range of chemical transformations. The phosphine groups can also engage in single-electron-transfer (SET) reactions, generating radical species that can further react to form new chemical bonds .
Comparación Con Compuestos Similares
Triphenylphosphine: A widely used phosphine ligand in organic synthesis and catalysis.
Tris(2-methoxyphenyl)phosphine: Known for its applications in homogeneous catalysis.
Diallylphenylphosphine: Utilized in the synthesis of various organophosphorus compounds.
Uniqueness: Butyl(3-phosphanylpropyl)phosphane is unique due to its dual phosphine groups attached to aliphatic chains, which provide distinct steric and electronic properties compared to aromatic phosphines. This structural uniqueness allows it to participate in a broader range of chemical reactions and form more diverse complexes with metal ions.
Propiedades
Número CAS |
66192-77-6 |
|---|---|
Fórmula molecular |
C7H18P2 |
Peso molecular |
164.17 g/mol |
Nombre IUPAC |
butyl(3-phosphanylpropyl)phosphane |
InChI |
InChI=1S/C7H18P2/c1-2-3-6-9-7-4-5-8/h9H,2-8H2,1H3 |
Clave InChI |
FVGCLHASFZKART-UHFFFAOYSA-N |
SMILES canónico |
CCCCPCCCP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
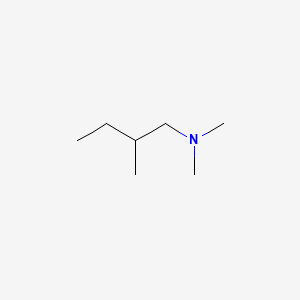
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)

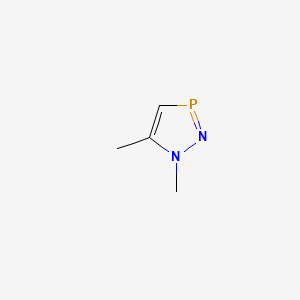
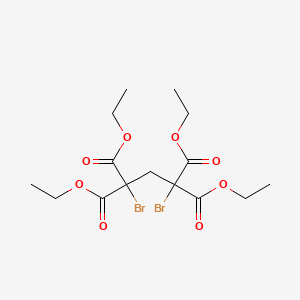
![1-{[(9H-Carbazol-9-YL)amino]methyl}naphthalen-2-OL](/img/structure/B14461036.png)

